molecular formula C12H19N B1581870 N,N-Diisopropylaniline CAS No. 4107-98-6

N,N-Diisopropylaniline

Cat. No.: B1581870
CAS No.: 4107-98-6
M. Wt: 177.29 g/mol
InChI Key: OVSARSKQWCLSJT-UHFFFAOYSA-N
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Description

N,N-Diisopropylaniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline where the hydrogen atoms on the nitrogen are replaced by two isopropyl groups. This compound is known for its use in various chemical syntheses and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

N,N-Diisopropylaniline is a type of N,N-dialkylaniline

Mode of Action

This compound has been reported to form borane adducts, which are used as hydroborating agents . Hydroboration is a chemical process that involves the addition of a borane (BH3) to unsaturated organic compounds, including alkenes and alkynes. The thermal dissociation of the borane-N,N-Diisopropylaniline adduct affords gaseous diborane .

Pharmacokinetics

Its physical properties such as its liquid form, boiling point of 95-96 °c/11 mmhg (lit), and density of 091 g/mL at 25 °C (lit) may influence its pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it is involved in. As a hydroborating agent, it can facilitate the addition of boron atoms to organic compounds, potentially altering their chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diisopropylaniline can be synthesized by reacting bromobenzene with diisopropylamine. This reaction typically involves the use of a base to facilitate the nucleophilic substitution of the bromine atom by the diisopropylamine group .

Industrial Production Methods

In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diisopropylaniline is unique due to its specific structure, which imparts distinct chemical properties. The presence of two isopropyl groups on the nitrogen atom enhances its steric hindrance, making it less reactive compared to other aniline derivatives. This property is particularly useful in selective chemical reactions where controlled reactivity is desired .

Properties

IUPAC Name

N,N-di(propan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSARSKQWCLSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042189
Record name N,N-Diisopropylaniline
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Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4107-98-6
Record name N,N-Bis(1-methylethyl)benzenamine
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Record name N,N-Diisopropylaniline
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Record name N,N-Diisopropylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diisopropylaniline
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Record name N,N-DIISOPROPYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N,N-diisopropylaniline useful in organic synthesis, and how does its structure contribute to this?

A1: this compound serves as a valuable reagent in organic synthesis, specifically in generating benzyne intermediates. [] Its utility stems from the ability of its triflate derivative (phenyl triflate) to react with strong bases like LDA, leading to the formation of benzyne. This reactive intermediate can then be trapped by various nucleophiles, providing a route to diversely substituted aromatic compounds. The bulky isopropyl groups on the nitrogen atom likely contribute to the success of this reaction by hindering nucleophilic attack at the nitrogen, favoring benzyne formation instead.

Q2: Are there any advantages to using this compound as a benzyne precursor compared to other methods?

A2: Yes, utilizing this compound as a precursor for generating benzyne offers significant advantages over traditional methods. [] Firstly, this approach allows for the use of phenols as starting materials, which are readily available and versatile building blocks in organic synthesis. Secondly, the yields of diisopropylarylamines obtained through this method are notably higher than those achieved using alternative benzyne precursors. This improvement in yield signifies a more efficient and cost-effective synthetic route.

Q3: Can this compound be used to create stable borane adducts for hydroboration reactions?

A3: Yes, this compound can form a stable adduct with borane (H3B:NPhPri2), but this adduct is a solid at room temperature. [] While solid borane adducts can be used for hydroboration, liquid adducts are generally preferred for their ease of handling. The research explored several N,N-dialkylaniline derivatives and found that replacing one isopropyl group with smaller alkyl groups (methyl, ethyl, n-propyl) led to liquid borane adducts at room temperature. These liquid adducts proved effective in hydroboration reactions with 1-octene. This highlights how subtle structural modifications can significantly impact the physical properties and applications of these compounds.

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